molecular formula C12H12N4O2 B1461062 4-羟基-2-(2-羟基苄叉肼基)-6-甲基嘧啶 CAS No. 66680-03-3

4-羟基-2-(2-羟基苄叉肼基)-6-甲基嘧啶

货号 B1461062
CAS 编号: 66680-03-3
分子量: 244.25 g/mol
InChI 键: XVDNTAIBZHGIAL-NTUHNPAUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine” is a chemical compound with the molecular formula C12H12N4O2. It has an average mass of 244.249 Da and a monoisotopic mass of 244.096024 Da .


Synthesis Analysis

While specific synthesis methods for “4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine” were not found, similar compounds such as 4-Hydroxy-2-pyrones and 4-Hydroxy-2-quinolones have been synthesized using various methods . These methods often involve cyclization of tricarbonyl compounds and de novo synthesis based on alkyne cyclizations using transition metal complexes and ketene transformations .

科学研究应用

  1. 化学合成中的反应和转化:

    • Dickinson 和 Jacobsen (1975 年) 探讨了杂环化合物的肼解,特别关注 6-氨基-4-羟基-1-甲基嘧啶-2(1H)-硫酮及其与肼的反应。这项研究提供了对这些反应中涉及的各种途径和机制的见解,有助于更好地理解嘧啶衍生物的化学行为 (Dickinson 和 Jacobsen,1975 年)
  2. 医药和炸药中的合成和应用:

    • Patil 等人(2008 年)对 4,6-二羟基-2-甲基嘧啶(医药和炸药工业中的重要前体)的过程化学进行了研究。这项研究提供了对经济合成工艺和产品质量的宝贵见解,增强了其在这些行业中的适用性 (Patil、Jadhav、Radhakrishnan 和 Soman,2008 年)
  3. 晶体结构分析:

    • 王立华(2020 年)利用单晶 X 射线衍射表征了 2-氨基-4-羟基-6-甲基嘧啶三水合物的晶体结构。这项研究提供了对分子和晶体结构的详细理解,这对于在各个科学领域开发应用至关重要 (Wang,2020 年)
  4. 抗病毒活性:

    • Holý 等人(2002 年)研究了 6-羟基嘧啶衍生物的合成及其抗病毒活性。这项研究特别重要,因为它证明了嘧啶衍生物在抑制包括疱疹病毒和逆转录病毒在内的各种病毒复制中的潜力 (Holý 等人,2002 年)
  5. 生物学性质和抗氧化活性:

    • Akbas 等人(2018 年)合成了 4-羟基苯基取代的硫代嘧啶衍生物,并对其体外抗氧化活性进行了研究。这些化合物在自由基清除能力和金属螯合活性方面显示出有希望的结果,突出了它们在生物和医学应用中的潜力 (Akbas、Ekin、Ergan 和 Karakuş,2018 年)

未来方向

While specific future directions for “4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine” were not found, similar compounds like 4-Hydroxy-2-pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products .

作用机制

Target of Action

The primary target of 4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine, also known as SKLB325, is the Jumonji domain-containing 6 (JMJD6) protein . JMJD6 is a member of the Jumonji C domain-containing family of proteins, which are involved in the regulation of gene expression through histone modification .

Mode of Action

SKLB325 acts as an inhibitor of JMJD6, binding to it with a dissociation constant (K D) value of 0.755 μM and an IC50 value of 0.7797 μM . By inhibiting JMJD6, SKLB325 can affect the transcription of certain genes, thereby influencing cellular processes .

Biochemical Pathways

The inhibition of JMJD6 by SKLB325 affects the transcription of the long non-coding RNA (lncRNA) HOTAIR . HOTAIR plays a significant role in the development of liver cancer, and its overexpression has been linked to radioresistance in liver cancer stem cells . The JMJD6–BRD4 complex stimulates HOTAIR transcription by binding to the promoter region of HOTAIR .

Pharmacokinetics

It is known that sklb325 exhibits antitumor effects on ovarian cancer both in vivo and in vitro , suggesting that it has sufficient bioavailability to exert its effects in the body.

Result of Action

SKLB325 has been shown to induce apoptosis, or programmed cell death, in cancer cells . It also exhibits antitumor effects on ovarian cancer and renal cell carcinoma . In liver cancer stem cells, SKLB325 has been found to promote radioresistance by maintaining the stemness of the cells .

Action Environment

The efficacy and stability of SKLB325 can be influenced by various environmental factors. For example, the presence of other molecules in the cellular environment can affect the binding of SKLB325 to its target, JMJD6 . Additionally, the pH and temperature of the environment can influence the stability and activity of the compound.

属性

IUPAC Name

2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-8-6-11(18)15-12(14-8)16-13-7-9-4-2-3-5-10(9)17/h2-7,17H,1H3,(H2,14,15,16,18)/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDNTAIBZHGIAL-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC(=N1)N/N=C/C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425467
Record name 6-METHYL-2-[2-[(E)-(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)METHYL]HYDRAZINY L]-1H-PYRIMIDIN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66680-03-3
Record name NSC97967
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97967
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC73150
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-METHYL-2-[2-[(E)-(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)METHYL]HYDRAZINY L]-1H-PYRIMIDIN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-2-(2-HYDROXYBENZYLIDENEHYDRAZINO)-6-METHYLPYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine
Reactant of Route 3
4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine
Reactant of Route 4
4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine
Reactant of Route 5
4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine

Q & A

Q1: What is the mechanism of action of SKLB325 in RCC?

A1: SKLB325 is a novel inhibitor of the Jumonji domain-containing 6 (JMJD6) protein. [] While the exact mechanism of inhibition by SKLB325 is not fully elaborated in the provided research, it effectively suppresses the oncogenic effects driven by JMJD6. [] In RCC, high JMJD6 expression, often caused by aberrant p300 activity, promotes tumor progression. JMJD6 achieves this by assembling super-enhancers that activate the expression of several oncogenes, including VEGFA, β-catenin, and SRC. [] By inhibiting JMJD6, SKLB325 disrupts this oncogenic signaling cascade, thereby suppressing RCC progression.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。